Perindoprilat
Overview
Description
Perindoprilat is the active metabolite of the prodrug perindopril, which belongs to the class of angiotensin-converting enzyme (ACE) inhibitors. It is primarily used in the treatment of hypertension, mild to moderate congestive heart failure, and to reduce cardiovascular risk in patients with hypertension or post-myocardial infarction . This compound works by inhibiting the conversion of angiotensin I to angiotensin II, a key regulator of blood pressure .
Scientific Research Applications
Perindoprilat has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound to study ACE inhibition and related biochemical pathways.
Biology: Investigated for its effects on cellular processes and interactions with various biomolecules.
Medicine: Extensively studied for its therapeutic effects in treating hypertension, heart failure, and reducing cardiovascular risk.
Industry: Used in the development of pharmaceutical formulations and as a reference standard in quality control .
Mechanism of Action
Target of Action
Perindoprilat, the active metabolite of the prodrug Perindopril , primarily targets the Angiotensin-Converting Enzyme (ACE) . ACE plays a crucial role in the Renin-Angiotensin-Aldosterone System (RAAS), which regulates blood pressure .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the Renin-Angiotensin-Aldosterone System (RAAS) . By inhibiting ACE, this compound prevents the conversion of ATI to ATII, a potent vasoconstrictor. This leads to a decrease in blood pressure and has downstream effects on cardiovascular health .
Pharmacokinetics
Perindopril, the prodrug, is rapidly metabolized in the liver to this compound following oral administration . The pharmacokinetics of this compound are dose-dependent, with the apparent volume of distribution varying with the dose . The active metabolite this compound is cleared by the kidneys . Ageing is associated with increased serum this compound concentrations, probably due to a combination of enhanced conversion to the active metabolite and diminished renal clearance .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the relaxation of blood vessels and a decrease in blood volume . This results in a significant reduction in blood pressure . Additionally, this compound has been shown to reverse some of the vascular abnormalities associated with hypertension, including arterial stiffness and left ventricular hypertrophy .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the liver’s metabolic capacity can affect the conversion of Perindopril to this compound . Additionally, renal function can impact the clearance of this compound . Therefore, conditions affecting the liver or kidneys could potentially influence the action of this compound.
Safety and Hazards
Future Directions
Perindopril, which has been used in the clinical practice for more than 25 years, is a long-acting lipophilic angiotensin-converting enzyme inhibitor with a once-daily dosage schedule and a high affinity to tissue-converting enzyme . Its safety, efficacy, and very good tolerance have been shown in a number of studies . It is part of many fixed combinations which improve patient compliance and increase the effect of treatment of cardiovascular diseases .
Biochemical Analysis
Biochemical Properties
Perindoprilat is a potent, competitive inhibitor of ACE, the enzyme responsible for converting angiotensin I to angiotensin II. By inhibiting this conversion, this compound reduces the levels of angiotensin II, a potent vasoconstrictor, thereby lowering blood pressure. This compound interacts with ACE by binding to its active site, preventing the enzyme from catalyzing the conversion of angiotensin I to angiotensin II . Additionally, this compound enhances the levels of bradykinin, a vasodilator, by inhibiting its degradation .
Cellular Effects
This compound exerts significant effects on various cell types, particularly endothelial cells and smooth muscle cells. By reducing the levels of angiotensin II, this compound decreases vasoconstriction and promotes vasodilation, leading to improved blood flow and reduced blood pressure. Furthermore, this compound influences cell signaling pathways, including the renin-angiotensin-aldosterone system (RAAS), and modulates gene expression related to vascular tone and inflammation . This compound also affects cellular metabolism by altering the balance of electrolytes and fluid within cells .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the active site of ACE, thereby inhibiting the enzyme’s activity. This inhibition prevents the conversion of angiotensin I to angiotensin II, leading to decreased levels of angiotensin II in the bloodstream. As a result, the vasoconstrictive effects of angiotensin II are diminished, leading to vasodilation and reduced blood pressure . Additionally, this compound’s inhibition of ACE increases the levels of bradykinin, which further contributes to vasodilation and improved blood flow .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. This compound is stable under various storage conditions, including room temperature, refrigeration, and freezing . Long-term studies have shown that this compound maintains its efficacy in reducing blood pressure and improving vascular function over extended periods. Degradation of this compound can occur under extreme conditions, such as prolonged exposure to high temperatures .
Dosage Effects in Animal Models
Studies in animal models have demonstrated that the effects of this compound vary with different dosages. At lower doses, this compound effectively reduces blood pressure without causing significant adverse effects . At higher doses, this compound can lead to toxic effects, including hypotension, electrolyte imbalances, and renal dysfunction . Threshold effects have been observed, where a minimum effective dose is required to achieve the desired therapeutic outcomes .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily related to the renin-angiotensin-aldosterone system (RAAS). It interacts with ACE, inhibiting the conversion of angiotensin I to angiotensin II and reducing the levels of angiotensin II in the bloodstream . Additionally, this compound affects the metabolism of bradykinin by inhibiting its degradation, leading to increased levels of this vasodilator . These interactions play a crucial role in regulating blood pressure and vascular function.
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It is primarily transported in the bloodstream bound to plasma proteins . Within cells, this compound can interact with specific transporters and binding proteins that facilitate its uptake and distribution to target tissues . The localization and accumulation of this compound within tissues are influenced by its binding affinity to ACE and other cellular components .
Subcellular Localization
The subcellular localization of this compound is primarily within the cytoplasm and cell membrane, where it interacts with ACE and other target proteins . This compound’s activity and function are influenced by its localization within specific cellular compartments. Post-translational modifications and targeting signals may direct this compound to specific organelles or regions within the cell, affecting its efficacy and interactions with other biomolecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
Perindoprilat is synthesized from perindopril through hydrolysis. Perindopril itself is synthesized via a multi-step process involving the condensation of an indoline derivative with an amino acid derivative, followed by esterification and subsequent hydrolysis to yield this compound .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis of perindopril, followed by its hydrolysis under controlled conditions. The process typically includes steps such as esterification, hydrolysis, and purification to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Perindoprilat undergoes several types of chemical reactions, including:
Hydrolysis: Conversion of perindopril to this compound.
Oxidation and Reduction: Though less common, these reactions can occur under specific conditions.
Substitution: Involves the replacement of functional groups in the molecule
Common Reagents and Conditions
Hydrolysis: Typically involves water or aqueous solutions under acidic or basic conditions.
Oxidation: May involve reagents like hydrogen peroxide or other oxidizing agents.
Reduction: Can involve reducing agents such as sodium borohydride
Major Products
The primary product of interest is this compound itself, which is obtained through the hydrolysis of perindopril. Other minor products may include various intermediates and by-products formed during the synthesis and hydrolysis processes .
Comparison with Similar Compounds
Similar Compounds
Enalaprilat: Another ACE inhibitor with similar therapeutic uses.
Lisinopril: A long-acting ACE inhibitor used to treat hypertension and heart failure.
Ramiprilat: The active metabolite of ramipril, used for similar indications .
Uniqueness
Perindoprilat is unique due to its high tissue affinity and long duration of action. It has been shown to be effective in reducing cardiovascular events in patients with stable coronary artery disease, making it a valuable therapeutic agent in managing cardiovascular conditions .
Properties
IUPAC Name |
(2S,3aS,7aS)-1-[(2S)-2-[[(1S)-1-carboxybutyl]amino]propanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28N2O5/c1-3-6-12(16(21)22)18-10(2)15(20)19-13-8-5-4-7-11(13)9-14(19)17(23)24/h10-14,18H,3-9H2,1-2H3,(H,21,22)(H,23,24)/t10-,11-,12-,13-,14-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODAIHABQVKJNIY-PEDHHIEDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C(=O)O)NC(C)C(=O)N1C2CCCCC2CC1C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC[C@@H](C(=O)O)N[C@@H](C)C(=O)N1[C@H]2CCCC[C@H]2C[C@H]1C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90869249 | |
Record name | Perindoprilat | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90869249 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
95153-31-4 | |
Record name | Perindoprilat | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=95153-31-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Perindoprilat [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0095153314 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Perindoprilat | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB14213 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Perindoprilat | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90869249 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PERINDOPRILAT | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2UV6ZNQ92K | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
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Feasible Synthetic Routes
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